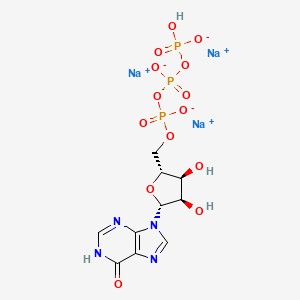
Inosine-5'-triphosphate trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inosine-5’-triphosphate trisodium salt is a naturally occurring nucleotide salt present in all living organisms. It serves as a precursor to adenosine triphosphate, the vital energy molecule for cellular functions. This compound is extensively utilized in scientific research for various purposes, including studies on the impact of deamination of adenosine triphosphate and guanosine triphosphate by various enzymes and chemical processes .
Mechanism of Action
Target of Action
Inosine-5’-triphosphate trisodium salt (ITP) primarily targets ATPases and GTPases . These enzymes play a crucial role in energy transfer and signal transduction within cells.
Mode of Action
ITP supports the initiation of the effector system by preventing the hydrolysis of guanosine 5’-triphosphate (GTP), a process catalyzed by transducin (TD) . This action allows ITP to induce secretion in permeabilized cells more proficiently than GTP .
Biochemical Pathways
ITP is involved in the deamination of ATP and GTP, which are key processes in nucleotide metabolism . It can also replace GTP in the initiation and elongation steps of reovirus transcription , and in the activation of G-proteins .
Result of Action
ITP’s action results in the proficient induction of secretion in permeabilized cells . It also influences the chromosome aberration rate, the mitotic rate, sister-chromatid exchange (SCE) frequency, and the proportion of first, second, and third division metaphases of human peripheral lymphocytes .
Biochemical Analysis
Biochemical Properties
Inosine-5’-triphosphate trisodium salt plays a crucial role in biochemical reactions. It can act as a substrate for nucleoside-5’-triphosphatase and adenosine triphosphatase enzymes, which are involved in the hydrolysis of nucleotides. Additionally, inosine-5’-triphosphate trisodium salt can replace guanosine-5’-triphosphate in the activation of G-proteins and the initiation and elongation steps of reovirus transcription . This compound interacts with various enzymes and proteins, influencing their activity and stability.
Cellular Effects
Inosine-5’-triphosphate trisodium salt affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways by acting as an alternative substrate for guanosine-5’-triphosphate in G-protein activation. This can lead to changes in gene expression and cellular metabolism. Inosine-5’-triphosphate trisodium salt also impacts the mitotic rate, chromosome aberration rate, and sister-chromatid exchange frequency in human peripheral lymphocytes .
Molecular Mechanism
The molecular mechanism of inosine-5’-triphosphate trisodium salt involves its binding interactions with biomolecules. It can inhibit or activate enzymes by acting as a substrate or competitive inhibitor. For example, inosine-5’-triphosphate trisodium salt can prevent guanosine-5’-triphosphate hydrolysis catalyzed by transducin, a G-protein involved in visual signal transduction . This compound can also induce secretion in permeabilized cells more efficiently than guanosine-5’-triphosphate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of inosine-5’-triphosphate trisodium salt can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that inosine-5’-triphosphate trisodium salt can maintain its activity for extended periods when stored at appropriate conditions, such as -20°C . Prolonged exposure to unfavorable conditions may lead to degradation and reduced efficacy.
Dosage Effects in Animal Models
The effects of inosine-5’-triphosphate trisodium salt vary with different dosages in animal models. At low doses, this compound can enhance cellular functions and metabolic processes. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress. Threshold effects have been observed, where the benefits of inosine-5’-triphosphate trisodium salt are maximized at optimal dosages, while higher concentrations lead to diminishing returns and potential toxicity .
Metabolic Pathways
Inosine-5’-triphosphate trisodium salt is involved in several metabolic pathways. It can be converted to adenosine triphosphate through enzymatic reactions, providing energy for various cellular processes. This compound also interacts with enzymes such as nucleoside-5’-triphosphatase and adenosine triphosphatase, influencing metabolic flux and metabolite levels . The presence of inosine-5’-triphosphate trisodium salt can alter the balance of nucleotide pools within cells, affecting overall metabolic activity.
Transport and Distribution
The transport and distribution of inosine-5’-triphosphate trisodium salt within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help in the efficient uptake and localization of the compound, ensuring its availability for biochemical reactions. Inosine-5’-triphosphate trisodium salt can accumulate in certain cellular compartments, where it exerts its effects on enzyme activity and metabolic processes .
Subcellular Localization
Inosine-5’-triphosphate trisodium salt exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell. For instance, inosine-5’-triphosphate trisodium salt may localize to the mitochondria, where it participates in energy production and metabolic regulation . The subcellular distribution of this compound is essential for its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Inosine-5’-triphosphate trisodium salt is typically synthesized from bacterial adenosine triphosphate. The process involves the deamination of adenosine triphosphate to inosine-5’-triphosphate, followed by the addition of trisodium salt to stabilize the compound .
Industrial Production Methods: Industrial production of inosine-5’-triphosphate trisodium salt involves large-scale fermentation processes using genetically engineered bacteria. These bacteria are designed to overproduce adenosine triphosphate, which is then chemically converted to inosine-5’-triphosphate and subsequently treated with trisodium salt .
Chemical Reactions Analysis
Types of Reactions: Inosine-5’-triphosphate trisodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form inosine-5’-diphosphate and inosine-5’-monophosphate.
Reduction: Reduction reactions can convert it back to inosine.
Substitution: It can undergo substitution reactions where the phosphate groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols
Major Products:
Oxidation: Inosine-5’-diphosphate, inosine-5’-monophosphate.
Reduction: Inosine.
Substitution: Various substituted inosine derivatives
Scientific Research Applications
Inosine-5’-triphosphate trisodium salt has a wide range of applications in scientific research:
Chemistry: It is used to study the specificity and kinetics of nucleoside-5’-triphosphatase and adenosine triphosphatase.
Biology: It is utilized to investigate the role of adenosine triphosphate in cellular processes such as cell respiration, metabolism, and energy transfer.
Medicine: It is employed in studies related to chromosome aberration rates, mitotic rates, and sister-chromatid exchange frequency in human peripheral lymphocytes.
Industry: It is used in the production of various biotechnological products and as a substrate for adenosine triphosphatases and guanosine triphosphatases .
Comparison with Similar Compounds
- Guanosine 5’-triphosphate trisodium salt
- Adenosine 5’-triphosphate disodium salt
- Uridine 5’-triphosphate trisodium salt
- Cytidine 5’-triphosphate disodium salt
- Xanthosine 5’-triphosphate triethylammonium salt
Uniqueness: Inosine-5’-triphosphate trisodium salt is unique due to its ability to serve as an alternative substrate for both adenosine triphosphatases and guanosine triphosphatases. This dual functionality makes it a valuable tool in studying the activation and binding kinetics of nucleoside interactions with various adenosine triphosphatases and guanosine triphosphatases .
Properties
CAS No. |
35908-31-7 |
|---|---|
Molecular Formula |
C10H12N4Na3O14P3 |
Molecular Weight |
574.11 g/mol |
IUPAC Name |
trisodium;[[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15N4O14P3.3Na/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20);;;/q;3*+1/p-3 |
InChI Key |
QRGLCGLOQVQVCS-UHFFFAOYSA-K |
SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Synonyms |
Inosine 5’-(Tetrahydrogen Triphosphate) Trisodium Salt; NSC 20266; Trisodium Inosine-5’-triphosphate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


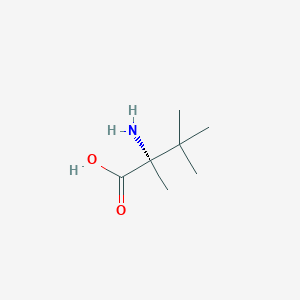

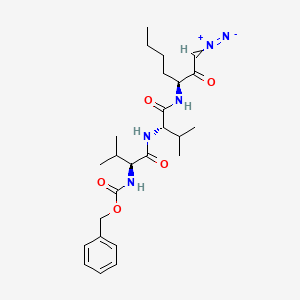
![N-acetyl-D-[1-13C]glucosamine](/img/structure/B1146163.png)
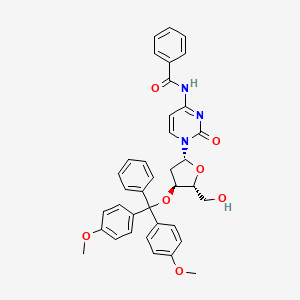
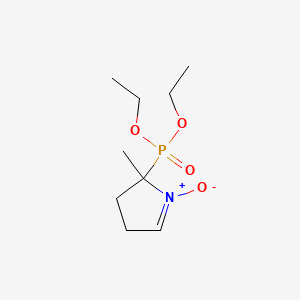
![(1R,2S,5S,6R,10R,11R,13R,15R)-11,13-dihydroxy-5-[(2S)-6-hydroxy-6-methylheptan-2-yl]-6,10-dimethyl-18-phenyl-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-ene-17,19-dione](/img/structure/B1146172.png)
